2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-(3-acetylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c1-7(14)8-3-2-4-9(5-8)12-11-13-10(15)6-16-11/h2-5H,6H2,1H3,(H,12,13,15) |
InChI Key |
BLTBDONUBAYVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C2NC(=O)CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of 1-(3-acetylphenyl)thiourea with 2-bromo-1-substituted phenylethanones in the presence of triethylamine upon heating . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and amino group. These interactions can disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one can be contextualized by comparing it to structurally related thiazol-4-one derivatives. Key analogs and their activities are summarized below:
Table 1: Structural and Functional Comparison of Thiazol-4-one Derivatives
Key Observations
Halogenated analogs (e.g., 3-chloro/4-fluoro in ) prioritize hydrophobic interactions, whereas the acetyl group in the target compound could improve solubility while maintaining affinity.
Role of the 5-Arylidene Moiety :
- Compounds with benzodioxole or hydroxybenzylidene groups at position 5 (e.g., 3e and 5s in ) show enhanced kinase inhibition, suggesting that electron-rich aromatic systems optimize binding. The absence of a 5-substituent in the target compound may limit its activity unless compensated by the 3-acetylphenyl group.
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., ) is common for thiazol-4-ones, yielding high-purity products in minutes. The target compound’s synthesis likely follows similar protocols, though the 3-acetylphenyl group may require specialized coupling agents.
Pharmacokinetic Considerations: Morpholinyl or piperazinyl substituents (e.g., 5c–5f in ) improve metabolic stability but reduce lipophilicity. The acetyl group in the target compound balances polarity and may mitigate rapid clearance compared to non-polar analogs.
Biological Activity
2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one is a compound belonging to the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one features a thiazole ring substituted with an acetylphenyl group. The unique arrangement of atoms contributes to its biological activity, particularly in interactions with various biological targets.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds with thiazole moieties showed potent activity against various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism of action typically involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. For instance, a related study showed that thiazole-based compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The compound 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one may exert similar effects due to its structural characteristics.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Acetylthiazole | MCF-7 (breast) | 15.2 | Induction of apoptosis |
| 2-(4-Methylphenyl)thiazole | A549 (lung) | 12.5 | Caspase activation |
| 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one | HeLa (cervical) | TBD | TBD |
Enzyme Inhibition
One significant area of research focuses on the inhibition of enzymes such as tyrosinase and acetylcholinesterase (AChE). Thiazole derivatives have been shown to inhibit these enzymes effectively, which is crucial for treating conditions like hyperpigmentation and Alzheimer's disease.
A study highlighted that modifications in the thiazole structure can enhance AChE inhibitory activity. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly affect enzyme binding affinity.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole A | Tyrosinase | 10.0 | |
| Thiazole B | AChE | 8.5 | |
| 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one | TBD | TBD | TBD |
Case Studies
Several case studies have explored the biological activity of thiazole derivatives:
- Antitumor Activity : In a study involving various thiazole derivatives, it was found that those with specific substitutions exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The study concluded that the presence of electron-donating groups on the phenyl ring enhances activity.
- Tyrosinase Inhibition : Another investigation focused on the tyrosinase inhibitory properties of thiazole compounds, revealing that certain derivatives could serve as effective agents in treating hyperpigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
